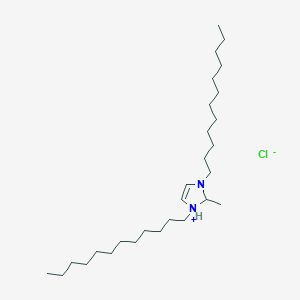
1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride is an organic compound with the chemical formula C28H55ClN2. It is a white crystalline solid that is almost insoluble in water at normal temperature but soluble in organic solvents such as ethanol and chloroform . This compound is known for its surfactant properties, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride is generally synthesized through the reaction of methylimidazole and dodecylammonium bromide . The reaction typically involves the following steps:
Preparation of Methylimidazole: Methylimidazole is prepared by reacting formaldehyde, ammonia, and glyoxal.
Alkylation: Methylimidazole is then alkylated with dodecylammonium bromide under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Reactant Mixing: Methylimidazole and dodecylammonium bromide are mixed in a solvent such as ethanol.
Reaction Control: The reaction mixture is heated and stirred under inert atmosphere conditions to prevent oxidation.
Purification: The product is purified through crystallization and filtration to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under mild heating conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various imidazolium derivatives .
Aplicaciones Científicas De Investigación
1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride primarily involves its surfactant properties. It reduces surface tension and stabilizes emulsions by aligning at the interface between different phases (e.g., oil and water). This alignment is facilitated by the hydrophobic dodecyl chains and the hydrophilic imidazolium head group .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Didecyl-2-methylimidazolium chloride: Similar in structure but with shorter alkyl chains.
1,3-Dilauryl-2-methylimidazolium chloride: Another similar compound with different alkyl chain lengths.
Uniqueness
1,3-Didodecyl-2-methyl-1,2-dihydroimidazol-1-ium chloride is unique due to its specific alkyl chain length, which provides optimal surfactant properties for certain applications. Its ability to form stable emulsions and reduce surface tension makes it particularly valuable in industrial and research settings .
Propiedades
IUPAC Name |
1,3-didodecyl-2-methyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56N2.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-29-26-27-30(28(29)3)25-23-21-19-17-15-13-11-9-7-5-2;/h26-28H,4-25H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHXZTVBBJXDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C=CN(C1C)CCCCCCCCCCCC.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H57ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (benzo[d]thiazol-6-ylmethyl)carbamate](/img/structure/B8146653.png)


![1-[4-[7-[(2,6-difluorophenyl)methyl]-3-[(dimethylamino)methyl]-5-(6-methoxypyridazin-3-yl)-4,6-dioxopyrazolo[3,4-d]pyrimidin-2-yl]phenyl]-3-methoxyurea](/img/structure/B8146682.png)


![4-Bromo-1,6-dimethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B8146703.png)
![3-[9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B8146713.png)
![4-[(hydroxyamino)methyl]-2-methoxyphenol;hydrochloride](/img/structure/B8146714.png)
![trimagnesium;[(2R)-2-[(1S)-1,2-dioxidoethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B8146720.png)
